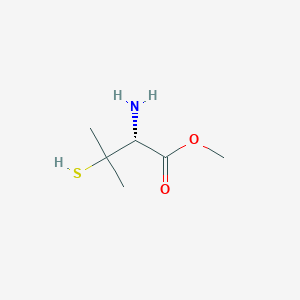
N-Méthylmaléimide
Vue d'ensemble
Description
N-Methylmaleimide is an organic compound with the molecular formula C₅H₅NO₂. It is a derivative of maleimide, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Applications De Recherche Scientifique
N-Methylmaleimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex ring systems and as a thiol-blocking agent.
Biology: Employed in the modification of proteins and peptides, especially in the study of thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
Mécanisme D'action
Target of Action
N-Methylmaleimide (NMM) is an organic compound with the formula C5H5NO2 It is known to be used in the synthesis of organic structure directing agents for designing silicogermanate zeolites .
Mode of Action
NMM can act as a dienophile in Diels-Alder reactions In these reactions, a diene (a molecule with two alternating double bonds) reacts with a dienophile (an electron-deficient alkene or alkyne) to form a cyclic compound
Biochemical Pathways
Its role as a dienophile in diels-alder reactions suggests that it could potentially influence a variety of biochemical pathways, particularly those involving the formation or modification of cyclic compounds .
Result of Action
Its use in the synthesis of organic structure directing agents for designing silicogermanate zeolites suggests that it may play a role in the formation of complex structures .
Action Environment
The action, efficacy, and stability of NMM can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place to maintain its stability . Furthermore, it is known to be harmful to aquatic environments, suggesting that its action and efficacy may be influenced by environmental conditions .
Analyse Biochimique
Biochemical Properties
N-Methylmaleimide plays a significant role in biochemical reactions. It acts as a thiol-blocking reagent , indicating that it interacts with enzymes, proteins, and other biomolecules containing thiol groups. The nature of these interactions is primarily through the formation of strong covalent bonds, which can alter the function of the interacting biomolecules.
Cellular Effects
Given its role as a thiol-blocking reagent , it can be inferred that N-Methylmaleimide may influence cell function by modifying proteins and enzymes that contain thiol groups. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Methylmaleimide exerts its effects at the molecular level primarily through its interactions with thiol groups present in various biomolecules . This can lead to changes in the function of these biomolecules, potentially influencing processes such as enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It has been used in various chemical reactions, suggesting that it is relatively stable under typical laboratory conditions .
Metabolic Pathways
Given its role as a thiol-blocking reagent , it may interact with enzymes or cofactors in pathways involving thiol-containing biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylmaleimide can be synthesized through the reaction of maleic anhydride with methylamine. The reaction typically involves heating maleic anhydride with an excess of methylamine in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization from diethyl ether.
Industrial Production Methods: In industrial settings, the production of N-Methylmaleimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylmaleimide undergoes various chemical reactions, including:
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming six-membered ring systems with dienes.
Michael Addition: It participates in Michael addition reactions with nucleophiles such as thiols.
Substitution Reactions: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Diels-Alder Reaction: Typically carried out in solvents like water or aromatic solvents at elevated temperatures.
Michael Addition: Conducted in the presence of a base, such as sodium hydroxide, in an aqueous or organic solvent.
Substitution Reactions: Often performed under acidic or basic conditions, depending on the nature of the substituent.
Major Products:
Diels-Alder Reaction: Formation of cyclohexene derivatives.
Michael Addition: Formation of thioether derivatives.
Substitution Reactions: Various substituted maleimides depending on the reactants used.
Comparaison Avec Des Composés Similaires
- N-Ethylmaleimide
- N-Phenylmaleimide
- N-Methylsuccinimide
- Maleic Anhydride
N-Methylmaleimide’s unique combination of reactivity and stability makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYREPSKCQBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239240 | |
| Record name | Maleimide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-88-1 | |
| Record name | N-Methylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0TFZ8R21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



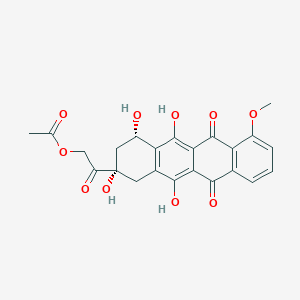
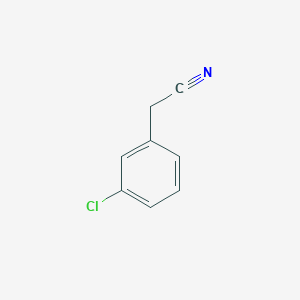



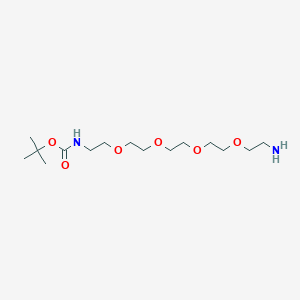
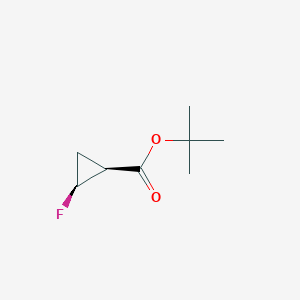

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)



